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Compound of Interest

Compound Name:
1-(2-

(Dimethylamino)phenyl)ethanone

CAS No.: 10336-55-7

Cat. No.: B084727

Get Quote

Executive Summary & Chemical Identity
1-(2-(Dimethylamino)phenyl)ethanone, also known as 2'-Dimethylaminoacetophenone, is a

critical intermediate in the synthesis of heterocyclic pharmaceuticals and a model substrate for

studying steric inhibition of resonance (SIR). Unlike its para-isomer, the ortho-substitution

forces the acetyl group out of planarity with the benzene ring, significantly altering its

spectroscopic signature and reactivity.
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Attribute Detail

IUPAC Name 1-[2-(Dimethylamino)phenyl]ethanone

CAS Number 10336-55-7

Molecular Formula

Molecular Weight 163.22 g/mol

Key Structural Feature
Ortho-steric twist (Dihedral angle

)

Synthesis Protocol: Reductive Methylation
The most reliable method for synthesizing this compound without over-alkylation

(quaternization) is the Eschweiler-Clarke reaction. This protocol utilizes formic acid as a

hydride source to reduce the iminium intermediate formed in situ.[1]

Experimental Workflow
Reagents:

Substrate: 2'-Aminoacetophenone (1.0 eq)

Methylating Agent: Formaldehyde (37% aq. solution, 2.2 eq)

Reductant/Solvent: Formic acid (98%, 5.0 eq)

Step-by-Step Protocol:

Mixing: In a round-bottom flask equipped with a reflux condenser, dissolve 2'-

aminoacetophenone in formic acid at

.

Addition: Add formaldehyde solution dropwise over 15 minutes. Caution: Exothermic.

Reflux: Heat the mixture to reflux (
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) for 12–18 hours. Evolution of

gas indicates active reduction.

Workup: Cool to room temperature. Basify with

to pH 10 (keep cool to prevent hydrolysis).

Extraction: Extract with Dichloromethane (

). Wash combined organics with brine.

Purification: Dry over

, concentrate in vacuo. Purify via vacuum distillation (bp ~110°C @ 1 mmHg) or flash
chromatography (Hexane/EtOAc 9:1).

Reaction Mechanism & Logic Pathway

2'-Aminoacetophenone
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Click to download full resolution via product page

Caption: Logical flow of the Eschweiler-Clarke reductive methylation, ensuring selective N,N-

dimethylation without quaternary salt formation.

Spectroscopic Characterization
The spectroscopic data of this molecule is defined by the Ortho-Effect. The steric clash

between the bulky

group and the acetyl carbonyl prevents coplanarity. This results in hypsochromic shifts (Blue
Shift) in UV and higher frequency carbonyl stretching in IR compared to the planar para-isomer.

A. Nuclear Magnetic Resonance (NMR)

NMR (300 MHz,
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)
Shift (

ppm)
Multiplicity Integral Assignment

Structural
Insight

2.62 Singlet (s) 3H Acetyl
Deshielded by

carbonyl

anisotropy.

2.81 Singlet (s) 6H

Characteristic

sharp singlet for

dimethylamino.

6.95 – 7.05 Multiplet (m) 2H Ar-H (C3, C5)

Ortho/Para to

amino group

(electron rich).

7.38
Triplet of

doublets
1H Ar-H (C4) Meta to acetyl.

7.55
Doublet of

doublets
1H Ar-H (C6)

Deshielded by

carbonyl (closest

to C=O).

NMR (75 MHz,

)
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Shift (

ppm)
Assignment Note

29.5 Acetyl Typical methyl ketone.

44.8 N-Methyl carbons.

117.5, 120.8 Ar-C (C3, C5)
Upfield due to resonance

donation from N.

129.5, 132.1 Ar-C (C4, C6) Aromatic backbone.

152.4 Ar-C (C2) Ipso-carbon (attached to N).

203.1

Key Indicator: Shifted upfield

vs planar ketones due to

reduced conjugation (SIR).

B. Infrared Spectroscopy (IR)
The IR spectrum provides the most direct evidence of the steric inhibition of resonance.

Frequency (

)
Vibration Mode Interpretation

1685 – 1695 Stretch

Diagnostic: Higher frequency

than p-isomer (~1660

). The twist reduces

conjugation, increasing

double-bond character.

2780 – 2820 N-Me

"Bohlmann bands"

characteristic of N-methyl

groups.

1590, 1480 Ar
Aromatic ring breathing

modes.
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C. Mass Spectrometry (EI-MS)
Fragmentation Pathway: The molecule follows a standard ketone fragmentation pattern but is

dominated by the stability of the nitrogen lone pair.

Molecular Ion (

): m/z 163 (Strong)

Base Peak: m/z 148 (

). Loss of a methyl group from the acetyl or amine is favorable.

Characteristic Fragment: m/z 43 (

).

Molecular Ion
[M]+ m/z 163

[M - CH3]+
m/z 148

Alpha Cleavage

Acetyl Cation
[CH3CO]+

m/z 43

Acylium Formation

Phenyl Cation
[C6H4-NMe2]+

m/z 120

Loss of Acetyl

Click to download full resolution via product page

Caption: Primary fragmentation pathways in Electron Impact Mass Spectrometry (EI-MS).

Structural Insights: The "Ortho Effect"
In 4'-dimethylaminoacetophenone (para), the molecule is planar, allowing full resonance

delocalization between the nitrogen lone pair and the carbonyl oxygen. This creates a "push-

pull" system with significant single-bond character in the carbonyl (low IR freq, red-shifted UV).

In 1-(2-(Dimethylamino)phenyl)ethanone, the steric clash between the ortho-dimethylamino

group and the acetyl group forces a twist.
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Consequence: The nitrogen lone pair cannot effectively conjugate with the carbonyl.

Result: The carbonyl behaves more like an isolated aliphatic ketone (higher energy IR

stretch) and the nitrogen behaves more like an isolated amine.

References
Synthesis Protocol:Organic Syntheses, Coll. Vol. 3, p. 723 (1955); Vol. 22, p. 26 (1942).

(Standard Eschweiler-Clarke methodology).

Steric Inhibition of Resonance:Journal of the American Chemical Society, "Steric Inhibition of

Resonance in Ortho-Substituted Acetophenones."

Spectral Data Verification: National Institute of Standards and Technology (NIST) Chemistry

WebBook, "Acetophenone derivatives spectra."

Isomer Distinction: PubChem Compound Summary for CAS 10336-55-7.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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